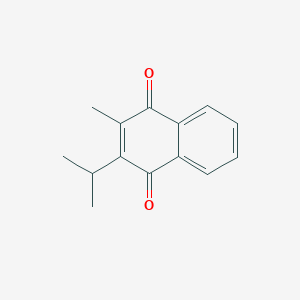
4-Bromobutyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutyl 2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobutyl 2-methylpropanoate typically involves the esterification of 4-bromobutanol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromobutyl 2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl 2-methylpropanoate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form unsaturated esters.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Major Products
Substitution: 4-Hydroxybutyl 2-methylpropanoate
Elimination: Unsaturated esters such as 4-butenoate derivatives.
Scientific Research Applications
4-Bromobutyl 2-methylpropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a macroinitiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymeric architectures.
Drug Delivery Systems: The compound’s ester functionality allows it to be used in the design of drug delivery systems, particularly for hydrophilic drugs.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality.
Mechanism of Action
The mechanism of action of 4-Bromobutyl 2-methylpropanoate primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can also undergo hydrolysis under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobutyl acetate
- 4-Bromobutyl benzoate
- 4-Bromobutyl butyrate
Comparison
Compared to these similar compounds, 4-Bromobutyl 2-methylpropanoate is unique due to its branched ester group, which can influence its reactivity and physical properties. The presence of the 2-methylpropanoate group can enhance the compound’s stability and make it more suitable for specific applications such as ATRP and drug delivery systems .
Properties
CAS No. |
35161-92-3 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
4-bromobutyl 2-methylpropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)8(10)11-6-4-3-5-9/h7H,3-6H2,1-2H3 |
InChI Key |
OIXVTWHPZAMEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


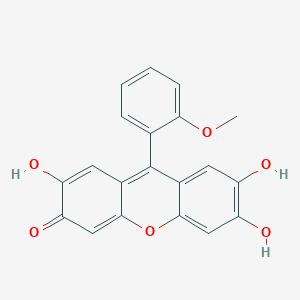
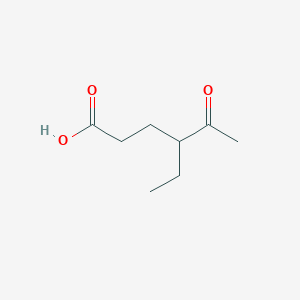

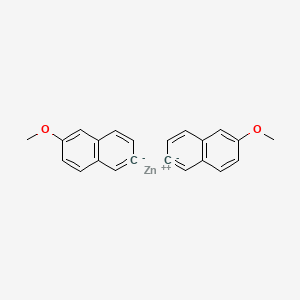
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
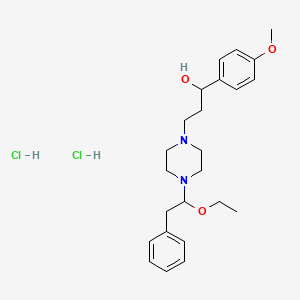
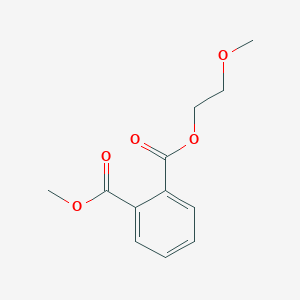

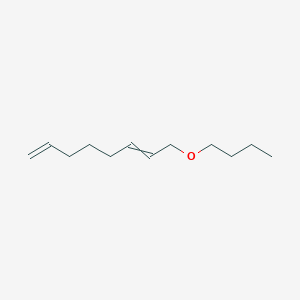
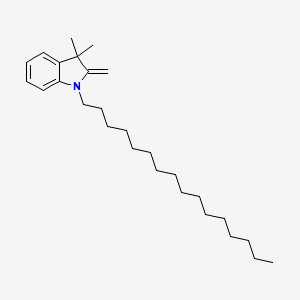

![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
